2,2,5-Trimethyl-2,3-dihydro-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5-Trimethyl-2,3-dihydro-4H-pyran-4-one is an organic compound belonging to the class of pyranones. This compound is characterized by its unique structure, which includes a pyran ring with three methyl groups attached. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,2,5-Trimethyl-2,3-dihydro-4H-pyran-4-one involves the hetero Diels-Alder reaction. This reaction typically uses 1-amino-3-siloxy-1,3-butadiene with unactivated carbonyl compounds and imines under mild conditions at room temperature . Another method involves the use of a BINOLate-zinc complex prepared in situ from diethylzinc and 3,3’-dibromo-BINOL, which acts as an efficient catalyst for the enantioselective hetero-Diels-Alder reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free catalysts, such as p-toluenesulfonic acid, has been reported to provide high regioselectivity under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2,2,5-Trimethyl-2,3-dihydro-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyranones.
Reduction: Reduction reactions can convert it into dihydropyran derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include substituted pyranones, dihydropyran derivatives, and other functionalized pyran compounds .
Scientific Research Applications
2,2,5-Trimethyl-2,3-dihydro-4H-pyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including antioxidant properties.
Medicine: Research has explored its potential use in drug development due to its unique chemical structure.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism by which 2,2,5-Trimethyl-2,3-dihydro-4H-pyran-4-one exerts its effects involves interactions with various molecular targets. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways . The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-4H-pyran-4-one: A similar compound with a simpler structure, lacking the methyl groups.
3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one: Known for its antioxidant properties.
2,2,6-Trimethyl-6-vinyldihydro-2H-pyran-3(4H)-one: Another derivative with a vinyl group.
Uniqueness
2,2,5-Trimethyl-2,3-dihydro-4H-pyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three methyl groups enhance its stability and reactivity compared to other pyranones .
Properties
CAS No. |
37815-90-0 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2,2,5-trimethyl-3H-pyran-4-one |
InChI |
InChI=1S/C8H12O2/c1-6-5-10-8(2,3)4-7(6)9/h5H,4H2,1-3H3 |
InChI Key |
IGBYQWAALROAMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(CC1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.